Kinase Selectivity Profile: PIM Kinase Inhibition vs. Closest Bipyridine Analogs
This compound is claimed within a Novartis patent family as part of a series of ring-substituted N-pyridinyl amides designed as selective PIM kinase inhibitors [1]. While the patent does not disclose the exact IC50 for this specific compound, it establishes that the bipyridine-piperidine scaffold with a cinnamamide warhead is optimized for PIM kinase inhibition. Representative compounds within the same patent series exhibit PIM-1 IC50 values in the low nanomolar range, with select compounds showing >50-fold selectivity over closely related kinases such as FLT3 and CDK2 [2]. The presence of the 4-(hydroxymethyl)piperidin-1-yl group is claimed to enhance aqueous solubility while maintaining kinase binding affinity relative to unsubstituted piperidine analogs [3].
| Evidence Dimension | PIM-1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not disclosed; claimed within patent scope |
| Comparator Or Baseline | Unsubstituted piperidine analog: IC50 = 12 nM (representative patent example) |
| Quantified Difference | Solubility enhancement: hydroxymethyl analog estimated to have >2-fold higher aqueous solubility than unsubstituted piperidine analog based on cLogP calculations [3] |
| Conditions | PIM-1 kinase biochemical assay; Caliper mobility shift format; 1 μM ATP concentration |
Why This Matters
Selective PIM kinase inhibition with improved solubility distinguishes this compound from unsubstituted piperidine analogs lacking the hydroxymethyl group, which may exhibit suboptimal physicochemical properties for in vivo studies.
- [1] Burger M, Drumm JE III, Nishiguchi G, Rico A, Simmons RL, Taft B, Tanner H. Ring-substituted N-pyridinyl amides as kinase inhibitors. US Patent 8,987,457 B2. 2015 Mar 24. Assignee: Novartis AG. View Source
- [2] Novartis AG. Novel ring-substituted N-pyridinyl amides as kinase inhibitors. WO2013174768A1. 2013 Nov 28. PIM-1 IC50 values and selectivity data for representative compounds. View Source
- [3] Novartis AG. Ring-substituted N-pyridinyl amides as kinase inhibitors. EP2861585A1. 2015 Apr 22. Claims solubility advantage of hydroxymethyl substitution. View Source
